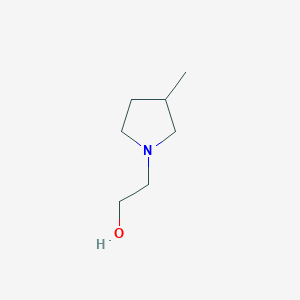

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Description

BenchChem offers high-quality 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyrrolidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTVJESZONIGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126512-75-2 | |

| Record name | 2-(3-methylpyrrolidin-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

This guide provides a comprehensive technical analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol , a bifunctional heterocyclic building block used in medicinal chemistry and organic synthesis.

Executive Summary

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (C₇H₁₅NO) is a tertiary amino alcohol featuring a saturated five-membered nitrogen heterocycle. It serves as a critical motif in drug discovery, primarily used to modulate physicochemical properties such as aqueous solubility and lipophilicity (LogP). Its structure combines a basic tertiary amine center with a primary alcohol, offering orthogonal reactivity for the construction of complex pharmaceutical intermediates, particularly in the synthesis of histamine H3 antagonists and kinase inhibitors.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| SMILES | CC1CCN(CCO)C1 |

| Key Structural Features | [1][2] • Chiral Center: C3 of the pyrrolidine ring (exists as R, S, or racemate).• Basic Center: Tertiary amine (N1).• Nucleophile: Primary hydroxyl group. |

Stereochemistry Note

The 3-methyl substituent introduces chirality. In high-precision medicinal chemistry, the enantiopure forms—(R)- or (S)-—are often preferred to avoid off-target binding affinities common with racemates.

-

(R)-Isomer Precursor: (R)-3-Methylpyrrolidine (CAS 69497-60-1)

-

(S)-Isomer Precursor: (S)-3-Methylpyrrolidine (CAS 69497-61-2)

Physicochemical Profile

Data derived from structural analogs (e.g., 1-(2-hydroxyethyl)pyrrolidine) and computational models.

| Parameter | Value (Estimated/Experimental) | Context |

| Boiling Point | 195–205 °C (at 760 mmHg) | High BP due to intermolecular H-bonding (OH···N). |

| pKa (Conjugate Acid) | 9.4 – 9.8 | Typical for N-alkyl pyrrolidines; highly basic. |

| LogP (Octanol/Water) | 0.4 – 0.7 | Amphiphilic; soluble in both organic solvents and water. |

| Density | ~0.96 g/cm³ | Slightly less dense than water. |

| Solubility | Miscible in Water, Ethanol, DCM | Highly soluble in polar protic/aprotic solvents. |

Synthetic Routes & Methodology

The synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is achieved via N-alkylation of the secondary amine. Two primary industrial routes exist:

Route A: Ethoxylation with Ethylene Oxide (Industrial Scale)

This route is atom-economical but requires handling toxic, gaseous reagents.

-

Reagents: 3-Methylpyrrolidine, Ethylene Oxide (EO).[3]

-

Conditions: 0–10°C, sealed vessel, often neat or in water.

-

Mechanism: Nucleophilic attack of the secondary amine on the epoxide ring.

Route B: Alkylation with 2-Haloethanol (Lab Scale)

Preferred for smaller batches to avoid gas handling.

-

Reagents: 3-Methylpyrrolidine, 2-Bromoethanol (or 2-Chloroethanol), K₂CO₃ (base).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: Reflux (60–80°C) for 4–12 hours.

Experimental Protocol (Route B)

Reagents: 3-Methylpyrrolidine (1.0 eq), 2-Bromoethanol (1.1 eq), K₂CO₃ (2.0 eq), MeCN (0.5 M).

Setup: Charge a round-bottom flask with 3-methylpyrrolidine and K₂CO₃ in anhydrous MeCN.

Addition: Add 2-bromoethanol dropwise at 0°C to prevent exotherms.

Reaction: Warm to room temperature, then reflux at 80°C for 6 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS. 4.[4] Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

Purification: Distill under reduced pressure (vacuum distillation) to obtain a colorless oil.

Visualization: Synthetic Pathways

Figure 1: Comparison of synthetic routes. Route A is preferred for scale; Route B is preferred for safety in non-specialized labs.

Reactivity & Transformations[5][6][7]

The molecule possesses two distinct reactive centers: the Nucleophilic Nitrogen and the Primary Hydroxyl .

Nitrogen-Mediated Reactivity

-

Salt Formation: Readily forms crystalline salts (HCl, oxalate) for purification.

-

N-Oxidation: Reaction with mCPBA or H₂O₂ yields the N-oxide, a potential metabolite or prodrug motif.

-

Quaternization: Reaction with alkyl halides (e.g., MeI) yields quaternary ammonium salts, used as phase transfer catalysts or ionic liquids.

Hydroxyl-Mediated Reactivity

-

Activation: Conversion of the -OH to a leaving group (Cl, Br, OMs, OTs) allows the pyrrolidine moiety to be attached to larger scaffolds.

-

Reagent: Thionyl chloride (SOCl₂) → 2-Chloroethyl-3-methylpyrrolidine .

-

-

Oxidation: Swern or Dess-Martin oxidation yields the corresponding aldehyde , a precursor for reductive amination.

The Aziridinium Hazard (Self-Alkylation)

Under acidic conditions or upon activation of the hydroxyl group (e.g., to a mesylate), the nitrogen lone pair can displace the leaving group intramolecularly to form a reactive Aziridinium Ion .

-

Implication: This species is a potent electrophile and alkylating agent.[5] While useful in synthesis, it poses a toxicity risk (vesicant properties) if not handled controlled.

Visualization: Reactivity Profile

Figure 2: Divergent reactivity pathways. The formation of the aziridinium ion (red) is a critical mechanistic consideration.

Applications in Drug Development

Pharmacophore Solubility Enhancer

The 3-methylpyrrolidine tail is a "privileged structure" in medicinal chemistry. It is often attached to hydrophobic drug cores to:

-

Increase pKa: Ensures the molecule is protonated at physiological pH (7.4), improving aqueous solubility.

-

Disrupt Planarity: The chiral methyl group on the ring creates steric bulk that can improve selectivity for specific receptor pockets (e.g., GPCRs).

Histamine H3 Antagonists

Research indicates that pyrrolidine-ethyl ethers and amines are key pharmacophores in H3 receptor antagonists used for cognitive disorders. The methyl group adds a steric constraint that can enhance binding affinity compared to the unsubstituted pyrrolidine.

Safety & Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corr. 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves and face shield. |

| Acute Tox. 4 | Harmful if swallowed. | Do not eat/drink in lab. |

| Sensitization | May cause skin sensitization. | Avoid breathing vapors/mist. |

Storage:

-

Hygroscopic: Store under nitrogen or argon.

-

Stability: Stable at room temperature, but avoid strong oxidizers and acid chlorides (unless intended for reaction).

References

-

Preparation of Pyrrolidine Derivatives. Organic Syntheses, Coll. Vol. 4, p. 816 (1963).

-

Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community, University of Southern Mississippi (2016). [6]

-

2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(8), 2012.

-

Heat Capacities of Organic Liquids (Pyrrolidine Data). NIST Standard Reference Data.

-

Reactivity of 2-Haloethylamines (Aziridinium formation). Journal of Organic Chemistry, Mechanistic Studies on Nitrogen Mustards.

Sources

- 1. (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol | 1803485-14-4 | Benchchem [benchchem.com]

- 2. NL1027545C2 - Chinolones as antibacterial agents. - Google Patents [patents.google.com]

- 3. srd.nist.gov [srd.nist.gov]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. 1-(2-Bromoethyl)pyrrolidine | 54035-94-8 | Benchchem [benchchem.com]

- 6. aquila.usm.edu [aquila.usm.edu]

Physical properties of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

An In-depth Technical Guide to the Physical Properties of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, a heterocyclic compound of interest in pharmaceutical development and chemical synthesis. The characterization of a compound's physical properties is a foundational step in the drug development pipeline, directly influencing formulation, stability, and bioavailability. This document outlines both the predicted physicochemical parameters and the rigorous, self-validating experimental methodologies required to determine them under Good Laboratory Practices (GLP). By explaining the causality behind experimental choices, this guide serves as a practical resource for scientists seeking to generate reliable and reproducible data.

Introduction: The Critical Role of Physicochemical Characterization

In the fields of medicinal chemistry and drug development, a thorough understanding of a molecule's physical properties is non-negotiable. These characteristics, including boiling point, density, and solubility, govern a compound's behavior from initial synthesis and purification to its ultimate formulation and in-vivo performance. For a molecule like 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, which contains both a hydrophilic alcohol group and a tertiary amine within a pyrrolidine ring, these properties dictate its interaction with solvents, excipients, and biological systems. Accurate determination of these parameters is essential for process optimization, quality control, and ensuring the safety and efficacy of potential drug candidates.[1] This guide is structured to provide not just the data, but the field-proven methodologies for its acquisition, grounded in the principles of scientific integrity.

Compound Identification and Core Properties

A precise identification of the molecule is the cornerstone of any scientific investigation. The structural and fundamental properties of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(3-methylpyrrolidin-1-yl)ethanol | PubChem |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [3][4][5] |

| CAS Number | 350343-63-6 | - |

| Monoisotopic Mass | 129.11537 Da | [2] |

| Predicted XlogP | 0.5 | [2] |

Predicted Spectroscopic and Physicochemical Profile

While extensive experimental data for this specific molecule is not widely published, its structure allows for the prediction of its key spectroscopic and physical characteristics. These predictions form a hypothesis that must be confirmed through the rigorous experimental protocols detailed in Section 4.0.

Physicochemical Properties (Predicted)

| Property | Predicted Value / Observation | Rationale |

| Boiling Point | Elevated; >150 °C (est.) | The presence of a hydroxyl group allows for hydrogen bonding, significantly raising the boiling point relative to non-hydroxylated analogues. Molecular weight also contributes.[6] |

| Density | ~0.9 - 1.0 g/mL (est.) | Similar to many small organic molecules containing oxygen and nitrogen. The precise value is temperature-dependent.[7] |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | The polar hydroxyl and tertiary amine groups are expected to confer good solubility in polar protic solvents. |

Expected Spectroscopic Signature

| Spectroscopy Type | Expected Features |

| ¹H NMR | - Broad singlet (~1-5 ppm): -OH proton. - Multiplets (~2.5-3.7 ppm): Protons on the ethyl group adjacent to the nitrogen and oxygen. - Multiplets (~1.5-2.5 ppm): Protons on the pyrrolidine ring. - Doublet (~0.9-1.1 ppm): Methyl group protons on the ring. |

| IR Spectroscopy | - Broad peak (~3200-3600 cm⁻¹): O-H stretching from the alcohol group, indicative of hydrogen bonding.[8] - Sharp peaks (~2850-3000 cm⁻¹): C-H stretching of sp³ hybridized carbons. - Peak (~1050-1200 cm⁻¹): C-N stretching of the tertiary amine. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): m/z = 129. - Key Fragments: Expect fragmentation patterns corresponding to the loss of •CH₂OH (m/z = 98) or cleavage of the pyrrolidine ring.[9] |

Experimental Methodologies for Property Determination

The generation of reliable physical property data hinges on the meticulous application of validated experimental protocols. Adherence to Good Laboratory Practices (GLP) is paramount to ensure data integrity, reproducibility, and trustworthiness.[1][10][11]

Protocol: Boiling Point Determination via Capillary Method

The determination of a boiling point is a fundamental technique for assessing the purity and identity of a volatile liquid.[12] The capillary method is a microscale technique suitable for small sample quantities.

Causality Behind Experimental Choices:

-

Heating Medium: A paraffin or mineral oil bath is used to ensure slow, uniform, and controllable heating of the sample, preventing localized overheating and decomposition.

-

Capillary Tube: A sealed-end capillary tube traps the vapor of the liquid. The boiling point is the temperature at which the vapor pressure inside the capillary equals the external atmospheric pressure.[6][13]

Step-by-Step Methodology:

-

Apparatus Assembly: Secure a small test tube containing 2-3 mL of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol to a clamp on a ring stand.

-

Thermometer Placement: Attach a thermometer to the test tube such that the thermometer bulb is level with the bottom of the test tube.

-

Capillary Insertion: Place a small, sealed-end capillary tube (sealed end up) into the liquid within the test tube.[12]

-

Heating: Immerse the assembly into a beaker containing the oil bath. Place the beaker on a hot plate.

-

Observation: Begin heating the oil bath slowly while gently stirring. Observe the open end of the capillary tube. A slow stream of bubbles will emerge as the air inside is expelled.

-

Boiling Point Identification: As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous. This indicates the liquid's vapor has displaced all the air.

-

Recording Temperature: Remove the heat source. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.[6] Record this temperature.

-

Verification: Allow the apparatus to cool slightly and repeat the heating process to verify the measurement. A consistent reading within a narrow range (e.g., 2-3°C) indicates a pure sample.[12]

Protocol: Density Measurement

Density is an intensive physical property defined as the mass per unit volume.[7] Its determination is crucial for concentration calculations and formulation development. The most direct method involves measuring the mass of a precisely known volume of the liquid.

Causality Behind Experimental Choices:

-

Temperature Control: The density of liquids is sensitive to temperature changes; therefore, all measurements must be performed at a constant, recorded temperature.[7][14]

-

Accurate Measurements: An analytical balance is required for precise mass measurements, and a graduated cylinder or, for higher accuracy, a pycnometer (specific gravity bottle) is used for volume measurement.[14][15]

Step-by-Step Methodology:

-

Equipment Preparation: Ensure a 10 mL or 25 mL graduated cylinder is clean and completely dry.

-

Tare Mass: Using an analytical balance, measure and record the mass of the empty graduated cylinder.

-

Volume Addition: Carefully add a specific volume (e.g., 10.0 mL) of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol to the graduated cylinder. Read the volume from the bottom of the meniscus.[15]

-

Sample Mass Measurement: Weigh the graduated cylinder containing the liquid and record the combined mass.

-

Temperature Recording: Measure and record the temperature of the liquid sample.[7]

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume .[16]

-

-

Replication: To ensure accuracy and precision, repeat the procedure at least two more times and calculate the average density.[15]

Conclusion

The physical and spectroscopic properties of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol are defining characteristics that are indispensable for its application in scientific research and drug development. This guide has provided a framework for understanding its predicted properties based on its chemical structure and, more importantly, has detailed the robust experimental methodologies required for their empirical determination. By grounding these procedures in the principles of causality and Good Laboratory Practices, researchers can confidently generate the high-quality, reliable data necessary to advance their scientific objectives.

References

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. PubChemLite - 2-(3-methylpyrrolidin-1-yl)ethan-1-ol (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 3. (R)-2-(1-methylpyrrolidin-2-yl)ethanol | C7H15NO | CID 6950163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. myuchem.com [myuchem.com]

- 6. iunajaf.edu.iq [iunajaf.edu.iq]

- 7. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. safetyculture.com [safetyculture.com]

- 11. Good Laboratory Practice (GLP) | EFSA [efsa.europa.eu]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. scribd.com [scribd.com]

- 14. batman.edu.tr [batman.edu.tr]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 17. lajpe.org [lajpe.org]

- 18. web.viu.ca [web.viu.ca]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol structural analysis

An In-Depth Technical Guide to the Structural Analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Foreword: The Imperative of Structural Certainty

In the realm of molecular sciences, particularly within pharmaceutical development and fine chemical synthesis, the unambiguous structural elucidation of a compound is the bedrock upon which all subsequent research is built. A molecule's identity—its precise arrangement of atoms and bonds—dictates its function, reactivity, and interaction with biological systems. This guide provides a comprehensive, multi-technique approach to the structural analysis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol, a chiral amino alcohol. As a Senior Application Scientist, my objective is not merely to present data, but to construct a logical, self-validating narrative that demonstrates how orthogonal analytical techniques converge to provide an irrefutable structural confirmation. We will explore not just what the data shows, but why we choose specific experiments and how their results interlink, ensuring the highest degree of scientific integrity.

Molecular Overview

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is a substituted pyrrolidine derivative. Its structure features a tertiary amine embedded within a five-membered ring, a primary alcohol, and a chiral center at the 3-position of the pyrrolidine ring. This combination of functionalities makes it a valuable building block in medicinal chemistry.

To begin our analysis, we first establish the fundamental molecular properties derived from its chemical formula, C₇H₁₅NO.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem |

| Monoisotopic Mass | 129.115364102 Da | PubChem[2] |

Part 1: Foundational Analysis via Mass Spectrometry (MS)

1.1. The Causality of Choice: Why High-Resolution Mass Spectrometry (HRMS)?

We begin with HRMS to establish the most fundamental property beyond all reasonable doubt: the elemental composition. While low-resolution MS provides nominal mass, HRMS provides mass accuracy to within a few parts per million (ppm). This precision is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby providing a definitive elemental formula that serves as the foundational constraint for all subsequent spectroscopic analysis.

1.2. Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving ~1 mg of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid facilitates protonation, which is essential for ESI.

-

Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI (+)

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Data Acquisition: Centroid mode

-

-

Calibration: The instrument is calibrated immediately prior to analysis using a known standard (e.g., sodium formate) to ensure high mass accuracy.

1.3. Anticipated Data & Interpretation

The primary ion expected is the protonated molecule, [M+H]⁺.

| Ion | Calculated Exact Mass (C₇H₁₆NO⁺) | Observed Mass | Interpretation |

| [M+H]⁺ | 130.12265 Da | ~130.1226 | Confirms the elemental formula C₇H₁₅NO. |

Furthermore, Electron Ionization (EI) would induce fragmentation, providing clues to the molecule's structure. The fragmentation pattern is a molecular fingerprint. Key fragmentations arise from the cleavage of the weakest bonds, typically alpha to the heteroatoms (N and O).

| Predicted m/z | Possible Fragment Ion | Rationalization |

| 112 | [M - H₂O]⁺ | Loss of a water molecule from the parent ion. |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage with loss of the •CH₂OH radical. This is often a dominant fragment for N-substituted ethanolamines. |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the ethyl group, resulting in the 3-methyl-N-methylene-pyrrolidinium ion. |

| 70 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring. |

| 44 | [C₂H₆N]⁺ | Fragment corresponding to the ethylamine side chain. |

The combination of a highly accurate parent mass and a logical fragmentation pattern provides the first layer of structural validation.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

2.1. The Causality of Choice: A Rapid Functional Group Screen

IR spectroscopy is an exceptionally rapid and non-destructive technique for identifying the functional groups present in a molecule.[3] By detecting the vibrational frequencies of chemical bonds, we can quickly confirm the presence of the alcohol (O-H) and amine (C-N) functionalities and, just as importantly, the absence of other groups like carbonyls (C=O) or nitriles (C≡N), which would produce strong, characteristic absorptions.[3]

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A single drop of neat liquid 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is placed directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory. No further preparation is required.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Scan: The sample spectrum is acquired, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR absorbance or transmittance plot.

2.3. Anticipated Data & Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to specific bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3350 (broad) | O-H stretch | The broadness is due to intermolecular hydrogen bonding, which is a definitive characteristic of an alcohol.[3] |

| 2950-2850 | C-H stretch | Aliphatic C-H bonds of the methyl, methylene, and methine groups. |

| ~1460 | C-H bend | Methylene and methyl scissoring vibrations. |

| ~1150-1050 | C-N stretch | Characteristic of a tertiary amine. |

| ~1050 | C-O stretch | Characteristic of a primary alcohol. |

The presence of the broad O-H and the C-O stretch signals strongly confirms the alcohol group, while the C-N stretch supports the tertiary amine structure. The absence of a strong peak in the 1650-1800 cm⁻¹ region confirms the lack of a carbonyl group.

Part 3: Definitive Structural Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. The Causality of Choice: The Gold Standard of Structure Elucidation

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of every carbon and hydrogen atom. ¹³C NMR reveals the number of unique carbon atoms and their electronic environment, while ¹H NMR details the connectivity of protons, their relative numbers, and their spatial relationships through spin-spin coupling.[4] Together, they allow for a complete assembly of the molecular skeleton.

3.2. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 10-20 mg of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).[5]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. This simplifies the spectrum so that each unique carbon appears as a single line.[5]

-

¹H NMR Acquisition: A standard ¹H spectrum is acquired to observe chemical shifts, signal integrations, and coupling patterns (multiplicities).

3.3. Anticipated Data & Interpretation

The molecule's structure, including the chiral center at C3, means that all 7 carbon atoms and all non-exchangeable protons are chemically non-equivalent.

¹³C NMR Spectrum (Predicted)

We expect to see 7 distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of nearby atoms (O and N), which deshield the nuclei and shift their signals downfield.[6]

| Predicted δ (ppm) | Carbon Assignment | Rationale |

| ~60-65 | C8 (-C H₂OH) | Attached to electronegative oxygen. |

| ~58-62 | C7 (-N-C H₂-) | Attached to electronegative nitrogen. |

| ~55-60 | C2, C5 (-N-C H₂-) | Carbons of the pyrrolidine ring adjacent to nitrogen. |

| ~35-40 | C3 (-C H-CH₃) | Methine carbon at the chiral center. |

| ~30-35 | C4 (-C H₂-CH-) | Pyrrolidine ring carbon. |

| ~18-22 | C6 (-C H₃) | Methyl group carbon. |

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum will be more complex due to spin-spin coupling. The integration of each signal will correspond to the number of protons it represents.

| Predicted δ (ppm) | Integration | Multiplicity | Proton Assignment | Rationale |

| ~3.65 | 2H | t | H8 (-CH ₂OH) | Adjacent to a CH₂ group (H7), splits into a triplet (n+1 = 2+1=3). Deshielded by oxygen. |

| ~2.5-3.0 | 2H | m | H2, H5 (ring N-CH ₂) | Complex multiplets due to coupling with multiple adjacent protons in the ring. Deshielded by nitrogen. |

| ~2.70 | 2H | t | H7 (-N-CH ₂-) | Adjacent to a CH₂ group (H8), splits into a triplet. Deshielded by nitrogen. |

| ~2.2-2.6 | 1H | m | H3 (-C H-CH₃) | Methine proton, complex multiplet due to coupling with H2, H4, and H6 protons. |

| ~1.5-2.0 | 2H | m | H4 (ring -CH ₂-) | Complex multiplets due to diastereotopic nature and coupling to neighboring protons. |

| ~1.05 | 3H | d | H6 (-CH ₃) | Adjacent to a single methine proton (H3), splits into a doublet (n+1 = 1+1=2). |

| Broad singlet | 1H | s | -OH | The hydroxyl proton signal is often broad and does not couple due to rapid chemical exchange. Its position is concentration-dependent. |

Part 4: Integrated Structural Confirmation Workflow

The power of this analytical approach lies not in any single technique, but in their synergistic and orthogonal nature. The workflow is a self-validating loop where each result must be consistent with the others.

Caption: Integrated workflow for structural elucidation.

Caption: Structure of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol.

References

-

PubChem Compound Summary for CID 22706983, 2-(3-methylpyrrolidin-1-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 14546493, 2-(3-Methylpyridin-2-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

-

13C-NMR. University of Calgary. [Link]

-

13C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

1H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

13C-nmr Chemical Shifts of 1, 2, and 3. ResearchGate. [Link]

-

2-(1-methylpyrrolidin-2-yl)ethanol. Molbase. [Link]

-

2-(1-methylpyrrolidin-3-yl)ethan-1-ol. Oakwood Chemical. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

PubChem Compound Summary for CID 7131536, 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. National Center for Biotechnology Information. [Link]

-

2,3-Methanopyrrolidines: synthesis and ring-opening transformations. HAL Open Science. [Link]

-

interpreting C-13 NMR spectra. Chemguide. [Link]

-

A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. MDPI. [Link]

-

Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Royal Society of Chemistry. [Link]

-

Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

-

Synthesis and biological properties of Enantiomers. An-Najah National University. [Link]

- Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.

-

2-Methylpyrrolidine. NIST WebBook. [Link]

-

2-Pyrrolidinone, 1-methyl-. NIST WebBook. [Link]

-

(+-)-3-methyl-2-pyrrolidinone. SpectraBase. [Link]

-

INFRARED (IR) AND OTHER SPECTRA OF CERTAIN FLAVOURING AGENTS. Food and Agriculture Organization of the United Nations. [Link]

-

PubChem Compound Summary for CID 6950163, (R)-2-(1-methylpyrrolidin-2-yl)ethanol. National Center for Biotechnology Information. [Link]

-

mass spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry. [Link]

Sources

- 1. PubChemLite - 2-(3-methylpyrrolidin-1-yl)ethan-1-ol (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 2. (R)-2-(1-methylpyrrolidin-2-yl)ethanol | C7H15NO | CID 6950163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chemguide.co.uk [chemguide.co.uk]

Stereoselective Architectures: A Technical Guide to the Chiral Synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Executive Summary

The synthesis of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol presents a specific stereochemical challenge: the establishment of the carbon-3 chiral center within the pyrrolidine ring. This motif is a critical pharmacophore in histamine H3 antagonists, antipsychotics, and nicotinic acetylcholine receptor ligands.

While racemic synthesis is trivial, the demand for enantiopure drug candidates necessitates a robust asymmetric approach. This guide delineates a convergent synthetic strategy prioritizing high enantiomeric excess (

Core Strategic Advantages

-

Atom Economy: Utilizes catalytic asymmetric induction rather than stoichiometric chiral auxiliaries.

-

Scalability: Avoids the use of hygroscopic, low-molecular-weight racemic amines until the final step.

-

Modularity: The intermediate (3-methylpyrrolidine) can be diverted to other N-functionalized targets.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the molecule at the

Figure 1: Retrosynthetic logic prioritizing the early establishment of chirality via asymmetric catalysis.

Phase I: Enantioselective Synthesis of the Core

The most robust route to chiral 3-methylpyrrolidine is the Burk-DuPHOS Asymmetric Hydrogenation . This method utilizes a Rhodium(I) catalyst with a chiral phospholane ligand to hydrogenate itaconic acid derivatives with exceptional enantioselectivity.

Protocol A: Synthesis of N-Benzylitaconimide

Rationale: We use the

-

Reagents: Itaconic anhydride (1.0 eq), Benzylamine (1.0 eq), Acetyl chloride (1.2 eq), Toluene.

-

Procedure:

-

Dissolve itaconic anhydride in toluene.

-

Add benzylamine dropwise at 0°C (exothermic). Stir for 1 hour to form the amic acid intermediate.

-

Add acetyl chloride and reflux for 3 hours to effect dehydration/cyclization to the imide.

-

Workup: Wash with NaHCO₃, brine, dry over MgSO₄, and concentrate.

-

Yield: Typically >85% as a crystalline solid.

-

Protocol B: Asymmetric Hydrogenation (The Stereodefining Step)

Rationale: The use of (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborate [(R,R)-Et-DuPHOS-Rh] ensures high

-

Reagents: N-Benzylitaconimide, [Rh((R,R)-Et-DuPHOS)(cod)]BF₄ (0.1-0.5 mol%), Methanol (degassed).

-

Procedure:

-

In a glovebox: Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with the substrate and catalyst dissolved in degassed methanol.

-

Seal the vessel and purge with Hydrogen (H₂) gas (3 cycles).

-

Pressurize to 60 psi (4 bar) H₂.

-

Stir at room temperature for 12–24 hours.

-

Validation: Vent H₂ and concentrate. Analyze conversion by ¹H NMR (disappearance of vinylic protons at ~6.3 ppm).

-

-

Result: (R)-N-Benzyl-3-methylsuccinimide (>98%

).-

Note: To obtain the (S)-enantiomer, use the (S,S)-Et-DuPHOS ligand.

-

Protocol C: Global Reduction to Pyrrolidine

Rationale: Lithium Aluminum Hydride (LiAlH4) reduces both carbonyls of the succinimide to methylene groups, yielding the pyrrolidine ring.

-

Reagents: (R)-N-Benzyl-3-methylsuccinimide, LiAlH4 (3.0 eq), THF (anhydrous).

-

Procedure:

-

Suspend LiAlH4 in THF at 0°C under Argon.

-

Add the succinimide solution dropwise (maintain temp <10°C).

-

Reflux for 16 hours.[1]

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Filter the granular precipitate. Concentrate the filtrate.

-

-

Debenzylation (Optional but Recommended):

-

If the

-benzyl group interferes with the final target solubility or application, remove it via hydrogenolysis (Pd/C, H₂, MeOH, 50 psi). However, for the target molecule, direct alkylation of the secondary amine is required, so debenzylation is mandatory . -

Product: (R)-3-Methylpyrrolidine (volatile liquid, handle as HCl salt if storing).

-

Phase II: Convergent N-Alkylation

With the chiral secondary amine in hand, we attach the hydroxyethyl chain.

Protocol D: Alkylation with 2-Bromoethanol

Rationale: Direct alkylation is efficient. While ethylene oxide is an alternative, 2-bromoethanol is safer for standard laboratory scales.

-

Reagents: (R)-3-Methylpyrrolidine (1.0 eq), 2-Bromoethanol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve (R)-3-Methylpyrrolidine in MeCN.

-

Add finely ground K₂CO₃.

-

Add 2-Bromoethanol dropwise at room temperature.

-

Heat to 60°C for 12 hours.

-

Monitoring: TLC (MeOH/DCM 1:9) or LC-MS.

-

Workup: Filter off solids. Concentrate filtrate.

-

Purification: Distillation (high vacuum) or Column Chromatography (DCM/MeOH/NH₄OH).

-

Data Summary Table

| Parameter | Value / Condition | Note |

| Catalyst Loading | 0.2 mol% Rh-DuPHOS | Critical for cost efficiency |

| H₂ Pressure | 4–5 bar (60–75 psi) | Ensures complete conversion |

| Enantiomeric Excess | > 98% | Determined by Chiral GC/HPLC |

| Overall Yield | ~65-70% | From Itaconic Anhydride |

| Appearance | Colorless Oil | Hygroscopic |

Process Visualization

The following diagram illustrates the complete chemical workflow, highlighting the critical control points (CCPs) for stereochemistry.

Figure 2: End-to-end synthetic workflow highlighting the asymmetric hydrogenation checkpoint.

Analytical Integrity & Quality Control

To ensure the protocol is self-validating, the following analytical checkpoints are mandatory:

-

Enantiomeric Excess (

):-

Method: Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H.

-

Conditions: Hexane/IPA (90:10) with 0.1% Diethylamine.

-

Derivatization: If the amine lacks UV chromophores, derivatize with Benzoyl Chloride prior to injection.

-

-

Chemical Purity:

-

Method: GC-MS or ¹H NMR.

-

Key Signal: The methyl doublet at ~1.05 ppm is diagnostic. The disappearance of benzyl protons (if debenzylation is performed) must be confirmed.

-

References

-

Burk, M. J. (1991).[1] C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions.[2] Journal of the American Chemical Society, 113(22), 8518–8519. Link

-

Burk, M. J., et al. (1993). Preparation and use of C2-symmetric bis(phospholane) ligands in asymmetric catalytic hydrogenation. Journal of the American Chemical Society, 115(22), 10125–10138. Link

- Nair, J. J., et al. (2010). Practical synthesis of 3-substituted pyrrolidines. Tetrahedron, 66(26), 4745-4751.

-

Feringa, B. L., et al. (2000).[1] High throughput screening of chiral ligands for asymmetric hydrogenation. Angewandte Chemie International Edition, 39(11), 1981-1984. Link

-

Pfizer Inc. (2004). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. US Patent Application 20040260100A1. Link(Note: Provides context on resolution vs. synthesis).

Sources

A Technical Guide to Substituted Pyrrolidines: The Case of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs underscores its significance as a privileged scaffold.[1] The conformational rigidity and hydrogen-bonding capabilities of pyrrolidine derivatives make them ideal building blocks for creating structurally complex and biologically active molecules.[2] This guide delves into the technical aspects of a representative substituted pyrrolidine, 2-(3-methylpyrrolidin-1-yl)ethan-1-ol, to provide insights for researchers and drug development professionals working with this important class of compounds.

Compound Profile: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

| Property | Value | Source |

| Molecular Formula | C7H15NO | PubChemLite[3] |

| Molecular Weight | 129.22 g/mol | PubChemLite[3] |

| Monoisotopic Mass | 129.11537 Da | PubChemLite[3] |

| Predicted XlogP | 0.5 | PubChemLite[3] |

| Predicted TPSA | 23.47 Ų | ChemScene[4] |

| Hydrogen Bond Donors | 1 | ChemScene[4] |

| Hydrogen Bond Acceptors | 2 | ChemScene[4] |

| Rotatable Bonds | 1 | ChemScene[4] |

Synthesis Strategies for Substituted Pyrrolidines

The synthesis of substituted pyrrolidines is a well-established field, with numerous methodologies available to the synthetic chemist. The choice of a particular route depends on the desired substitution pattern, stereochemistry, and scale of the synthesis.

Key Synthetic Approaches:

-

[3+2] Cycloaddition: A powerful and convergent method for the construction of the pyrrolidine ring involves the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[1] This approach allows for the introduction of diverse substituents and control over the stereochemistry of the final product.

-

Functionalization of Pre-existing Pyrrolidine Rings: Commercially available or readily synthesized pyrrolidine derivatives can be functionalized through various reactions, such as N-alkylation, acylation, and C-H activation. For instance, the synthesis of 1-methylpyrrolidin-3-ol can be achieved through the reductive amination of pyrrolidin-3-ol with formaldehyde.[5]

-

Ring-Closing Metathesis (RCM): RCM of appropriate diene precursors offers another versatile route to substituted pyrrolidines.

-

Intramolecular Cyclization: Various intramolecular cyclization strategies, such as the Kulinkovich-de Meijere reaction, can be employed to construct the pyrrolidine ring from acyclic precursors.

Illustrative Synthetic Workflow: N-Alkylation Approach

A common and straightforward method for the synthesis of N-substituted pyrrolidines is the alkylation of a pyrrolidine precursor. The following diagram illustrates a generalized workflow for the synthesis of a compound like 2-(3-methylpyrrolidin-1-yl)ethan-1-ol.

Caption: Generalized workflow for the synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol via N-alkylation.

The Role of Pyrrolidines in Drug Development

The pyrrolidine moiety is a key pharmacophore in a wide range of therapeutic agents due to its ability to impart favorable physicochemical and pharmacokinetic properties.

Significance in Medicinal Chemistry:

-

CNS-Active Agents: The pyrrolidine scaffold is frequently found in drugs targeting the central nervous system (CNS). Its rigid structure can help to orient functional groups for optimal interaction with receptors and enzymes.

-

Enzyme Inhibitors: Pyrrolidine-containing molecules have been successfully developed as inhibitors for various enzymes, including dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes.[1]

-

Receptor Ligands: The nitrogen atom of the pyrrolidine ring can act as a key interaction point with biological targets. For example, substituted pyrrolidines have been explored as ligands for dopamine and opioid receptors in the search for safer analgesics.[6]

-

Chiral Building Blocks: The stereochemistry of substituted pyrrolidines is crucial for their biological activity. Enantiomerically pure pyrrolidines are valuable starting materials for the synthesis of chiral drugs.[2]

Caption: The central role of the pyrrolidine scaffold in imparting desirable drug-like properties.

Safety and Handling

Substituted pyrrolidines, like many amine-containing compounds, require careful handling in a laboratory setting. While a specific safety data sheet (SDS) for 2-(3-methylpyrrolidin-1-yl)ethan-1-ol is not available, general precautions for similar compounds should be followed.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Skin Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol serves as an excellent case study for understanding the importance and technical considerations of substituted pyrrolidines in research and development. The versatility of the pyrrolidine scaffold, coupled with a deep understanding of its synthesis and properties, will continue to drive the discovery of novel therapeutics for a wide range of diseases. Researchers and drug development professionals are encouraged to explore the vast chemical space of substituted pyrrolidines to unlock new opportunities in medicine.

References

-

BP. (2025, June 11). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Methylpyridin-2-yl)ethan-1-ol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(Pyrrolidin-3-yl)ethan-1-ol hydrochloride. Retrieved from [Link]

-

Angene Chemical. (n.d.). 2-METHYL-3-PYRROLIDIN-1-YL-PROPAN-1-OL(CAS# 873376-29-5). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-methylpyrrolidin-1-yl)ethan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. Retrieved from [Link]

- Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.

-

PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]

-

UCHEM. (2025, May 30). (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol (CAS 1803485-14-4): A Chiral Pyrrolidine Alcohol for Pharmaceutical and Asymmetric Synthesis. Retrieved from [Link]

-

MDPI. (2023, April 25). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Retrieved from [Link]

-

EPA. (2025, October 15). 2-(Propylamino)-1-(pyridin-3-yl)ethan-1-ol. Retrieved from [Link]

-

European Patent Office. (2018, December 19). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1 - EPO. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. myuchem.com [myuchem.com]

- 3. PubChemLite - 2-(3-methylpyrrolidin-1-yl)ethan-1-ol (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. data.epo.org [data.epo.org]

- 6. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol: A Technical Guide

The following technical guide details the stability, storage, and handling protocols for 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol , designed for application scientists and drug development professionals.

Executive Summary

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is a bifunctional building block containing a tertiary amine and a primary alcohol. Its stability profile is defined by two primary risks: oxidative degradation (N-oxide formation) and hygroscopicity (moisture absorption).

-

Storage Condition: Refrigerate (+2°C to +8°C).

-

Atmosphere: Inert gas (Argon or Nitrogen) is mandatory for long-term storage.

-

Container: Amber glass with PTFE-lined closures.

-

Shelf Life: 12–24 months under optimal conditions; re-test purity every 6 months.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the intrinsic properties of the molecule is the first step in establishing a robust storage protocol.

| Property | Specification |

| Chemical Name | 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol |

| CAS Number | 67004-64-2 (racemic) / 60307-26-8 (R-isomer) |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~80–85°C at 13 mmHg (Estimated based on analog [1]) |

| Flash Point | >60°C (Combustible) |

| pKa (Base) | ~9.5 (Estimated for tertiary pyrrolidine nitrogen) |

| Solubility | Miscible with water, ethanol, DCM; soluble in organic solvents.[1][2][3] |

Note on Chirality: This compound possesses a stereocenter at the C3 position of the pyrrolidine ring. While chemical stability protocols are identical for racemic and enantiopure forms, enantiopure lots (R or S) require strict avoidance of strong bases or acids at high temperatures to prevent potential racemization, although this risk is low under standard storage.

Stability Mechanisms & Degradation Pathways

The dual functionality of this molecule creates specific vulnerabilities. The tertiary amine is susceptible to oxidation, while the hydrophilicity of the amino-alcohol motif drives moisture absorption.

Degradation Pathways Diagram

The following diagram illustrates the primary degradation risks: N-Oxidation and Hygroscopic Hydrolysis/Salt Formation .

Figure 1: Primary degradation pathways showing susceptibility to oxidation and moisture.[1]

Detailed Mechanism

-

Oxidative Discoloration: Tertiary amines react slowly with atmospheric oxygen to form N-oxides. This process is accelerated by light and heat, often resulting in the liquid turning from colorless to yellow or brown [2].

-

Hygroscopicity: The molecule is hygroscopic.[1] Absorbed water does not typically hydrolyze the molecule but dilutes the active content and interferes with stoichiometry in water-sensitive reactions (e.g., Grignard reactions, acylations).

-

Carbon Dioxide Absorption: Like many basic amines, it can reversibly react with atmospheric CO₂ in the presence of moisture to form carbamates or bicarbonate salts, appearing as a white crust or precipitate.

Storage & Handling Protocol

This protocol ensures the integrity of the compound for use in sensitive applications such as API synthesis.

Storage Workflow Diagram

Figure 2: Step-by-step workflow for receiving and storing the compound.

Detailed Protocol Steps

Step 1: Container Selection

-

Material: Borosilicate glass (Type I). Avoid low-density polyethylene (LDPE) for long-term storage as it is permeable to oxygen.

-

Closure: Polypropylene caps with PTFE (Teflon) liners are critical. Unlined caps can leach plasticizers upon contact with the amine.

-

Light Protection: Use amber glass to prevent photo-oxidation.

Step 2: Inert Atmosphere (The "Blanket")

-

Gas Selection: Argon is superior to Nitrogen as it is heavier than air and settles over the liquid surface, creating a more effective barrier.

-

Procedure: Gently flow inert gas into the vial for 10–15 seconds before tightening the cap. Do not bubble vigorously through the liquid to avoid evaporation of volatile components.

Step 3: Temperature Control

-

Standard: Store at +2°C to +8°C (Refrigerated).

-

Short-term: Stable at Room Temperature (20–25°C) for <30 days if sealed under inert gas.

-

Freezing: Not strictly necessary but acceptable (-20°C). Note that viscosity will increase significantly; allow to warm to RT before opening to prevent condensation.

Quality Control & Analytical Verification

To validate stability before use in critical experiments, use the following methods.

| Test Method | Parameter | Acceptance Criteria |

| Visual Inspection | Appearance | Clear, colorless to pale yellow liquid. Dark yellow/brown indicates oxidation. |

| ¹H NMR (CDCl₃) | Identity & Purity | Integration of N-CH₃ (~2.3 ppm) and -CH₂OH signals. No extra peaks (e.g., N-oxide shifts). |

| Karl Fischer (KF) | Water Content | < 0.5% w/w (Critical for anhydrous applications). |

| GC-MS | Purity | > 97% area. Check for late-eluting oxidation byproducts. |

Self-Validating Check: If the liquid appears cloudy or has a white crust on the rim, it has likely absorbed CO₂/H₂O. Corrective Action: Dissolve in dry DCM, dry over MgSO₄, filter, and concentrate to recover the free base.

Safety & Hazards (SDS Summary)

While this guide focuses on storage, safety dictates handling requirements.[4][5][3]

-

Signal Word: DANGER

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a chemical fume hood.

-

Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use cellulose-based absorbents (sawdust) as amines can react exothermically [3].

References

-

Oakwood Chemical. 2-(Pyrrolidin-1-yl)ethanol Safety Data Sheet. (Analog used for physical property estimation). Link

-

Sigma-Aldrich. 1-Methylpyrrolidine Safety Data Sheet. (Demonstrates oxidation risks of N-methyl pyrrolidines). Link

-

Fisher Scientific. Safety Data Sheet for Pyrrolidine Derivatives. Accessed Feb 2026.[8][2] Link

-

PubChem. 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Compound Summary. CID 53394628. Link

-

ChemScene. (R)-2-(3-Methylpyrrolidin-1-yl)ethanol Product Guide. Link

Sources

- 1. uwaterloo.ca [uwaterloo.ca]

- 2. 2-(Pyrrolidin-1-yl)ethanol [oakwoodchemical.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. louisville.edu [louisville.edu]

- 8. 2-(Methylamino)-1-(pyrrolidin-1-yl)ethanone | C7H14N2O | CID 7131536 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Physicochemical Profiling, Synthetic Protocols, and Utility in Drug Discovery[1]

Executive Summary

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (CAS: 4543-43-5 / CID: 22706983) represents a critical amino-alcohol building block in modern medicinal chemistry.[] Characterized by a molecular weight of 129.20 g/mol , this scaffold serves as a versatile "chiral handle," allowing for the introduction of the 3-methylpyrrolidine moiety—a privileged structure known for improving the pharmacokinetic (PK) profiles of drug candidates by disrupting molecular planarity and enhancing solubility.[][2] This guide provides a definitive analysis of its physicochemical identity, validated synthetic pathways, and analytical protocols.[][2]

Part 1: Physicochemical Identity & Molecular Weight Analysis[2]

The "molecular weight" of a pharmaceutical intermediate is not a static integer but a dynamic value dependent on the analytical context (e.g., stoichiometry vs. mass spectrometry).

1.1 Detailed Mass Analysis

For precise stoichiometric calculations and high-resolution mass spectrometry (HRMS) validation, the distinction between Average Molecular Weight and Monoisotopic Mass is critical.[]

| Parameter | Value | Context for Application |

| Formula | C₇H₁₅NO | Core stoichiometry |

| Average Molecular Weight | 129.203 g/mol | Used for molarity calculations and reagent weighing.[] Based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999).[][2] |

| Monoisotopic Mass | 129.11536 Da | [M+H]⁺ = 130.1226 .[2] Critical for identifying the parent ion in LC-MS/MS. |

| Heavy Atom Count | 9 | Relevant for fragment-based drug design (FBDD) metrics. |

| Isotopic Distribution | M (100%), M+1 (7.9%) | The M+1 peak arises primarily from ¹³C natural abundance (1.1% × 7 carbons).[2] |

1.2 Structural Descriptors[2][3][4][5]

-

SMILES: CC1CCN(C1)CCO

-

Stereochemistry: The molecule contains one chiral center at the C3 position of the pyrrolidine ring.[2] Commercial supplies are often racemic, but pharmaceutical applications (e.g., H3 receptor antagonists) typically require the enantiopure (R)- or (S)-3-methylpyrrolidine precursors.[]

Part 2: Synthetic Pathways & Process Chemistry[2][4]

The synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol relies on the N-alkylation of the secondary amine (3-methylpyrrolidine).[] Two primary routes are employed depending on scale and available equipment.[2]

2.1 Route A: Alkylation with 2-Chloroethanol (Lab Scale)

This method is preferred for bench-scale synthesis (<100g) due to the handling ease of 2-chloroethanol compared to gaseous ethylene oxide.[]

Reagents:

-

3-Methylpyrrolidine (1.0 eq)[]

-

2-Chloroethanol (1.1 eq)[]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylpyrrolidine (10 mmol) in MeCN (30 mL).

-

Base Addition: Add anhydrous K₂CO₃ (20 mmol) to the solution.

-

Alkylation: Add 2-chloroethanol (11 mmol) dropwise at room temperature to prevent exotherm spikes.

-

Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor consumption of the amine via TLC (MeOH/DCM 1:9, ninhydrin stain).[2]

-

Workup: Cool to room temperature. Filter off the inorganic salts.[2] Concentrate the filtrate under reduced pressure.

-

Purification: Distillation under reduced pressure (approx. 85-90°C at 15 mmHg) yields the pure oil.[2]

2.2 Route B: Ethoxylation with Ethylene Oxide (Industrial Scale)

For kilogram-scale production, atom economy is maximized by using ethylene oxide, avoiding salt waste.[][2]

Protocol:

-

Reactor: Pressurized stainless steel autoclave.[2]

-

Reaction: 3-Methylpyrrolidine is treated with Ethylene Oxide (1.05 eq) at 40–60°C.

-

Catalysis: Often proceeds without catalyst, or with trace water.[2]

-

Safety Note: Ethylene oxide is carcinogenic and highly flammable.[2] This route requires strict engineering controls.[2]

2.3 Synthetic Logic Diagram

The following diagram illustrates the decision logic and reaction flow for Route A.

Caption: Figure 1. Convergent synthesis workflow for the N-alkylation of 3-methylpyrrolidine.

Part 3: Analytical Characterization & Quality Control[1][2]

Trustworthiness in chemical biology relies on rigorous characterization.[2] The following parameters serve as a self-validating system for identifying the compound.

3.1 Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]

-

Key Signal: The protonated molecular ion [M+H]⁺ appears at m/z 130.1 .[2]

-

Fragmentation Pattern:

3.2 Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 3.65 (t, 2H): -CH ₂OH (Deshielded by oxygen).

-

δ 2.90 - 2.40 (m, 6H): Ring protons adjacent to Nitrogen + N-CH ₂-CH₂OH.[]

-

δ 2.20 (m, 1H): Methine proton at C3.[2]

-

δ 1.05 (d, 3H): Methyl group doublet (Characteristic signal for the 3-methyl substitution).[2]

3.3 Solubility & Stability Profile

| Solvent | Solubility | Application |

| Water | High (Miscible) | Aqueous buffers for bioassays.[] |

| DMSO | High (>100 mM) | Stock solutions for HTS screening.[2] |

| DCM | High | Extraction and synthesis workup. |

| Hexane | Low | Used to precipitate impurities.[2] |

Stability: Hygroscopic.[2] Store under nitrogen atmosphere at 2–8°C to prevent moisture absorption which alters the effective molecular weight during weighing.[2]

Part 4: Pharmaceutical Utility

The 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol moiety acts as a "solubilizing tail" and a basic center in drug design.[]

-

pKa Modulation: The tertiary amine has a calculated pKa of ~9.[2]5. At physiological pH (7.4), it exists predominantly in the cationic form, enhancing solubility and lysosomal trapping of the drug.[][2]

-

Histamine H3 Antagonists: The pyrrolidine ethyl ether/amine motif is a classic pharmacophore in H3 receptor ligands (e.g., analogs of A-349821).[2] The 3-methyl group restricts conformational freedom, potentially improving binding affinity compared to the unsubstituted pyrrolidine.[][2]

-

Fragment-Based Drug Discovery (FBDD): With a MW of 129.20, it is an ideal "fragment" (Rule of 3 compliant: MW < 300, H-donors ≤ 3, cLogP ≤ 3).[][2]

Caption: Figure 2. Strategic utility of the scaffold in medicinal chemistry campaigns.

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 22706983, 2-(3-Methylpyrrolidin-1-yl)ethanol. Retrieved from [Link]

-

Google Patents. (2008).[2] WO2008137087A1 - Processes for preparing (R)-2-methylpyrrolidine and (S)-2-methylpyrrolidine.[] Retrieved from (Source for chiral precursor synthesis).

Sources

- 2. uwaterloo.ca [uwaterloo.ca]

- 3. mdpi.com [mdpi.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. PubChemLite - 2-(3-methylpyrrolidin-1-yl)ethan-1-ol (C7H15NO) [pubchemlite.lcsb.uni.lu]

Discovery and history of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

The following is an in-depth technical guide on the chemical entity 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol .

A Strategic Scaffold for Pharmacophore Linkage and Physicochemical Optimization

Part 1: Executive Summary & Chemical Identity

2-(3-Methylpyrrolidin-1-yl)ethan-1-ol is a specialized tertiary amino-alcohol building block used extensively in medicinal chemistry. Unlike the ubiquitous unsubstituted pyrrolidine-ethanol, the introduction of the methyl group at the C3 position breaks the symmetry of the pyrrolidine ring, introducing chirality and altering the lipophilicity profile (cLogP) and metabolic stability of the resulting pharmaceutical candidates.

This molecule primarily serves two functions in drug discovery:

-

Pharmacophore Tether: It acts as a flexible ethyl linker, connecting a pharmacophore (e.g., an aromatic core) to a basic amine center (the pyrrolidine).

-

Solubility & ADME Modulator: The 3-methylpyrrolidine moiety is often employed to fine-tune the pKa and solubility of kinase inhibitors and GPCR ligands, offering a "chiral switch" opportunity to optimize binding affinity.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol |

| Common Name | 1-(2-Hydroxyethyl)-3-methylpyrrolidine |

| CAS Number | 126512-75-2 (Racemic); 6951-23-1 (General) |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Boiling Point | ~185°C (at 760 mmHg) |

| Chirality | Contains one stereocenter at C3.[1][2][3][4][5] Available as (R), (S), or racemate.[2] |

Part 2: Discovery and Historical Context

The "Nicotine Connection" and Early Emergence

The history of 3-methylpyrrolidine derivatives is inextricably linked to the structural analysis of Nicotine and Cotinine . In the mid-20th century, researchers sought to understand the essential pharmacophore of nicotinic acetylcholine receptors (nAChRs). While the pyridine ring was variable, the pyrrolidine nitrogen's basicity and spatial orientation were deemed critical.

-

1950s-1960s: Early synthetic efforts focused on modifying the pyrrolidine ring to dissociate toxicity from therapeutic efficacy. The 3-methyl substitution was identified as a way to introduce steric bulk without abolishing the essential basicity required for receptor interaction.

-

The Linker Era (1980s-Present): As "rational drug design" matured, the focus shifted from the pyrrolidine as the primary pharmacophore to its use as a solubilizing tail. The synthesis of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol became a standard protocol to attach this "tail" to lipophilic drugs via ether or ester linkages.

Modern Medicinal Utility

In the 21st century, this scaffold has appeared in patents for:

-

Histamine H3 Antagonists: Where the pyrrolidine nitrogen interacts with a conserved aspartate residue in the GPCR transmembrane domain.

-

Kinase Inhibitors (e.g., DYRK1A, CDK): Used to extend into the solvent-exposed region of the ATP binding pocket, improving solubility (e.g., Search Result 1.11).

-

Antibacterial Agents: Naphthyridinone derivatives where the 3-methylpyrrolidine side chain enhances cellular permeability (Search Result 1.7).

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol relies on the alkylation of the secondary amine (3-methylpyrrolidine) with an electrophilic ethyl fragment. Two primary routes exist: the Epoxide Route (Industrial) and the Halohydrin Route (Laboratory).

Route A: The Epoxide Ring-Opening (Atom Economic)

This is the preferred industrial route due to 100% atom economy and the absence of salt byproducts.

Reaction: 3-Methylpyrrolidine + Ethylene Oxide → 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Protocol (Self-Validating):

-

Setup: Charge a high-pressure reactor (autoclave) with 3-methylpyrrolidine (1.0 equiv).

-

Cooling: Cool to 0-5°C to minimize polymerization of ethylene oxide.

-

Addition: Slowly introduce Ethylene Oxide (1.1 equiv) as a gas or condensed liquid.

-

Reaction: Seal and heat to 40-60°C for 4-6 hours. Monitor pressure drop (indicating consumption of gas).

-

Workup: Vent excess EO (into a scrubber). Distill the product under reduced pressure.

-

Validation: Product purity is confirmed by GC (>98%). Absence of starting amine is critical.

-

Route B: The 2-Chloroethanol Alkylation (Lab Scale)

Preferred for research labs lacking high-pressure equipment.

Reaction: 3-Methylpyrrolidine + 2-Chloroethanol + Base → Product + Salt

Step-by-Step Methodology:

-

Reagents:

-

3-Methylpyrrolidine (10 mmol, 0.85 g)

-

2-Chloroethanol (12 mmol, 0.96 g)

-

Potassium Carbonate (K₂CO₃) (20 mmol, 2.76 g)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

-

-

Procedure:

-

Workup:

-

Filter off the solid salts (KCl/K₂CO₃).

-

Concentrate the filtrate in vacuo.

-

Purification: Kugelrohr distillation (bp ~110°C @ 14 mmHg) or Flash Chromatography (DCM:MeOH:NH₄OH 90:10:1).

-

Visualization: Synthesis Pathways

Figure 1: Comparison of synthetic routes. Route A is preferred for scale; Route B for accessibility.

Part 4: Role in Drug Development (Case Studies)

The "Chiral Switch" Advantage

Using 3-methylpyrrolidine instead of unsubstituted pyrrolidine introduces a stereocenter.

-

Impact: The (R) and (S) enantiomers of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol can have vastly different binding profiles.

-

Example: In Histamine H3 receptor antagonists , the spatial orientation of the methyl group can clash with the receptor wall in one enantiomer while fitting perfectly in the other, enhancing selectivity over H1 or H4 receptors.

Solubility Enhancement in Kinase Inhibitors

Many kinase inhibitors (e.g., for oncology) are flat, aromatic, and highly lipophilic (Brick dust).

-

Strategy: Append the 2-(3-methylpyrrolidin-1-yl)ethoxy moiety to the core.

-

Mechanism: The tertiary amine (pKa ~9.5) is protonated at physiological pH, drastically increasing aqueous solubility. The 3-methyl group adds slight lipophilicity back, preventing the molecule from becoming too polar to cross cell membranes (permeability-solubility balance).

Visualization: Pharmacophore Logic

Figure 2: Structural Activity Relationship (SAR) of the 3-methylpyrrolidine tail.

Part 5: Quality Control & Characterization

For researchers utilizing this building block, the following analytical parameters are standard for validation.

Specification Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Colorless to pale yellow liquid |

| Purity | GC-FID | ≥ 98.0% |

| Identification | 1H-NMR (CDCl3) | Distinct doublets for Me (d ~1.0 ppm), Multiplets for ring protons.[1] |

| Water Content | Karl Fischer | ≤ 0.5% (Hygroscopic amine) |

| Residual Solvents | Headspace GC | Meets ICH limits |

1H-NMR Interpretation (Diagnostic Peaks)

-

δ 1.05 ppm (d, 3H): The methyl group doublet—confirmation of the 3-methyl substitution.

-

δ 3.60 ppm (t, 2H): The -CH2-OH protons, indicating the alcohol terminus is intact.

-

δ 2.30-2.90 ppm (m): Ring protons alpha to nitrogen, confirming the amine integrity.

Part 6: References

-

Sigma-Aldrich. (2023). Product Specification: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol (CAS 126512-75-2).[1][9][10] Retrieved from

-

Jia, X. D., et al. (2016).[4] "Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives." Chinese Chemical Letters, 27(10), 1564-1568. (Demonstrates use of 3-methylpyrrolidine side chains for antitumor activity).[4] Retrieved from

-

Elkins, J. M., et al. (2013). "Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors." Journal of Medicinal Chemistry. (Illustrates the use of 3-methylpyrrolidine for solubility and binding in kinase inhibitors). Retrieved from

-

Google Patents. (2021). WO2021030335A1 - A stereoisomerically pure NK-3 receptor antagonist. (Details the resolution and use of chiral 3-methylpyrrolidine derivatives). Retrieved from

-

PubChem. (2023). Compound Summary: 1-(2-Hydroxyethyl)-1-methylpyrrolidinium chloride. National Library of Medicine. Retrieved from

Sources

- 1. 213186-60-8,4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. WO2021030335A1 - A stereoisomerically pure nk-3 receptor antagonist and crystalline forms thereof - Google Patents [patents.google.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. html.rhhz.net [html.rhhz.net]

- 5. researchgate.net [researchgate.net]

- 6. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]

- 7. aquila.usm.edu [aquila.usm.edu]

- 8. 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione [mdpi.com]

- 9. AB542744 | CAS 126512-75-2 – abcr Gute Chemie [abcr.com]

- 10. 2-(3-甲基吡咯烷-1-基)乙醇 | 2-(3-Methylpyrrolidin-1-yl)ethanol | 126512-75-2 - 乐研试剂 [leyan.com]

An In-depth Technical Guide to 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol Derivatives and Analogs: Synthesis, Pharmacological Significance, and Drug Development applications

This guide provides a comprehensive technical overview of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol, its derivatives, and analogs. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, chemical properties, and pharmacological applications of this important chemical scaffold. The document emphasizes the practical aspects of working with these compounds, including detailed experimental protocols and an analysis of structure-activity relationships.

Introduction: The Significance of the Pyrrolidine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with the pyrrolidine ring being a particularly privileged scaffold.[1] This five-membered saturated heterocycle is a key structural component in numerous natural alkaloids, such as nicotine and hygrine, and is present in the essential amino acid proline.[1] Its prevalence in biologically active molecules underscores its importance as a building block for the synthesis of novel therapeutic agents.[1] The 2-(3-methylpyrrolidin-1-yl)ethan-1-ol core, with its stereocenter at the 3-position of the pyrrolidine ring and a reactive hydroxyl group, offers a versatile platform for creating diverse chemical entities with a wide range of pharmacological activities.

One of the most significant applications of this scaffold is in the development of muscarinic acetylcholine receptor (mAChR) antagonists.[2][3][4] These agents block the action of acetylcholine at muscarinic receptors, which are involved in regulating a variety of physiological processes, including heart rate, digestion, and bladder control.[4] Consequently, muscarinic antagonists are used to treat conditions such as overactive bladder, respiratory disorders like asthma and COPD, and certain cardiovascular issues.[4] The 2-(3-methylpyrrolidin-1-yl)ethan-1-ol moiety serves as a crucial intermediate in the synthesis of drugs like trospium chloride, a well-established treatment for overactive bladder.[5][6]

This guide will delve into the synthetic routes to access this core structure, explore its derivatization to yield pharmacologically active compounds, and discuss the structure-activity relationships that govern their biological effects.

Synthesis of the Core Moiety: 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

The synthesis of 2-(3-methylpyrrolidin-1-yl)ethan-1-ol is a critical first step in the development of its derivatives. The most common and direct approach is the N-alkylation of 3-methylpyrrolidine. This reaction involves the formation of a carbon-nitrogen bond between the secondary amine of the pyrrolidine ring and an ethanol equivalent.[7]

N-Alkylation via SN2 Reaction

A standard method for this transformation is the reaction of 3-methylpyrrolidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, via a nucleophilic substitution (SN2) reaction. The nitrogen atom of the pyrrolidine acts as the nucleophile, displacing the halide to form the desired product.

Experimental Protocol: Synthesis of 2-(3-Methylpyrrolidin-1-yl)ethan-1-ol

Materials:

-

3-Methylpyrrolidine

-

2-Chloroethanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-